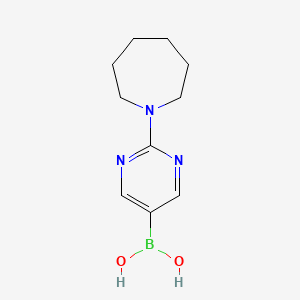

2-(Azepan-1-yl)pyrimidine-5-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

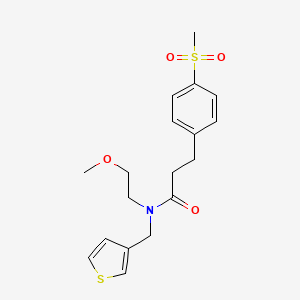

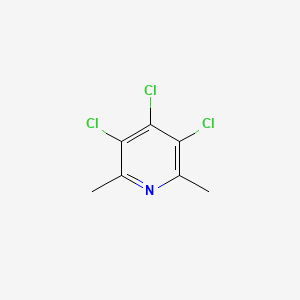

“2-(Azepan-1-yl)pyrimidine-5-boronic acid” is a chemical compound with the molecular formula C10H16BN3O2 . It is available from various suppliers including Sigma-Aldrich and AFG Scientific .

Molecular Structure Analysis

The molecular structure of “2-(Azepan-1-yl)pyrimidine-5-boronic acid” is represented by the SMILES string OB(C1=CN=C(N2CCCCCC2)N=C1)O . The molecular weight of this compound is 221.06 .Physical And Chemical Properties Analysis

“2-(Azepan-1-yl)pyrimidine-5-boronic acid” is a solid compound . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación

Chemistry: Suzuki-Miyaura Cross-Coupling

Application Summary

This compound is utilized in the Suzuki-Miyaura cross-coupling reaction, a prominent method for forming carbon-carbon bonds in organic chemistry.

Experimental Procedure

The boronic acid acts as a partner for cross-coupling with halide-containing compounds in the presence of a palladium catalyst and a base.

Results

The reaction typically yields high conversion rates to the desired product, with the boronic acid showing good stability and reactivity under mild conditions .

Biology: Molecular Recognition

Application Summary

In biological research, boronic acids are known for their ability to bind to diols and polyols, which are abundant in biological molecules.

Experimental Procedure

The compound can be used to create sensors or probes for detecting biological analytes, such as sugars or neurotransmitters, through the formation of boronate esters.

Results

These applications often result in selective and sensitive detection methods, crucial for diagnostic and analytical purposes .

Materials Science: Polymer Synthesis

Application Summary

Boronic acids are instrumental in the synthesis of polymers with specific functionalities, such as self-healing or responsive materials.

Experimental Procedure

The compound can be incorporated into polymer chains to introduce sites for dynamic covalent bonding, allowing for reversible reactions that can heal or respond to environmental stimuli.

Results

Polymers modified with boronic acids demonstrate enhanced properties, such as improved mechanical strength or environmental responsiveness .

Pharmaceuticals: Drug Discovery

Application Summary

In pharmaceuticals, boronic acids are valuable for their medicinal chemistry applications, particularly in the discovery of new drug candidates.

Experimental Procedure

The compound may be used as a building block in the synthesis of potential drug molecules, exploiting its boronic acid moiety for targeted binding to biological targets.

Results

While specific data on drug candidates using this compound is not publicly available, boronic acids, in general, have led to the development of several clinical-stage drugs .

Environmental Science: Sensing and Detection

Application Summary

Boronic acids can be employed in environmental science for the detection of various analytes, including pollutants and toxins.

Experimental Procedure

Sensors based on boronic acids can detect substances through reversible interactions, making them suitable for monitoring environmental changes.

Results

These sensors offer the potential for real-time monitoring of environmental pollutants, providing quantitative data essential for ecological assessments .

Analytical Methods: Chromatography

Application Summary

Boronic acids are used in chromatographic techniques to separate and purify compounds, especially sugars and other polyols.

Experimental Procedure

The compound can be functionalized onto chromatographic media, serving as an affinity ligand for molecules with diol groups.

Results

This application results in highly selective separation processes, which are vital for the purification of complex mixtures in research and industry .

Propiedades

IUPAC Name |

[2-(azepan-1-yl)pyrimidin-5-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BN3O2/c15-11(16)9-7-12-10(13-8-9)14-5-3-1-2-4-6-14/h7-8,15-16H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENRCARGBBHMMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)N2CCCCCC2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azepan-1-yl)pyrimidine-5-boronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2645611.png)

![2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-fluorobenzamide](/img/structure/B2645612.png)

![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2645619.png)

![2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride](/img/no-structure.png)

![4-{[(4-chlorobenzyl)amino]methylene}-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2645630.png)

![(2E)-4,4-dimethyl-3-oxo-2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methylidene]pentanenitrile](/img/structure/B2645632.png)